molecular formula C9H18N2O B2427588 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine CAS No. 2416218-86-3

1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine

Cat. No.: B2427588
CAS No.: 2416218-86-3
M. Wt: 170.256
InChI Key: WFRATFVNUQNYTC-BDAKNGLRSA-N
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Description

1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine is a complex organic compound with a unique structure that includes a pyrrolo[2,1-c][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to bind selectively to these targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • [(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
  • [(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanol

Uniqueness

1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine stands out due to its specific structural features, such as the pyrrolo[2,1-c][1,4]oxazine ring and the methanamine group. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[(4S,8aR)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(6-10)7-12-5-8-3-2-4-11(8)9/h8H,2-7,10H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRATFVNUQNYTC-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC2N1CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(COC[C@@H]2N1CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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